REACTION_CXSMILES
|
[Cl-].[NH+]1C=CC=CC=1.C[O:9][C:10]1[C:11]([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[N:12][CH:13]=[CH:14][CH:15]=1>Cl>[C:17]1([NH:16][C:11]2[C:10]([OH:9])=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|
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Name
|
|
Quantity
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52.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC=CC1)NC1=CC=CC=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
200 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with 3×300 mL ETOAC
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Type
|
CUSTOM
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Details
|
purified by column chromatography (100% DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=NC=CC=C1O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |